2-Formyl-4-(trifluoromethyl)benzoic acid
Description
Significance of Aromatic Trifluoromethylated Carboxylic Acids in Organic Synthesis
Aromatic carboxylic acids that are substituted with a trifluoromethyl (-CF3) group represent a critically important class of compounds in the field of organic synthesis. The incorporation of the trifluoromethyl group into an aromatic ring can profoundly alter the physicochemical properties of the parent molecule. google.com This is largely due to the high electronegativity and lipophilicity of the -CF3 group. google.com
In medicinal chemistry, the presence of a trifluoromethyl group can enhance a drug candidate's metabolic stability, binding affinity to biological targets, and in vivo transport characteristics. google.com Consequently, trifluoromethylated aromatic compounds are prevalent in a wide array of pharmaceuticals and advanced organic materials. google.com The development of efficient methods to introduce trifluoromethyl groups into molecular frameworks remains an area of significant research effort. google.com
Furthermore, aromatic trifluoromethylated carboxylic acids serve as versatile building blocks in organic synthesis. The carboxylic acid functionality provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and the formation of acid chlorides, enabling the construction of more complex molecular architectures. numberanalytics.com
Historical Development and Initial Syntheses Pertaining to 2-Formyl-4-(trifluoromethyl)benzoic acid and Related Structures
While specific historical accounts detailing the initial synthesis of this compound are not extensively documented in readily available literature, its synthesis can be inferred from established methodologies for preparing structurally related compounds. The synthesis of trifluoromethylbenzoic acids often involves the oxidation of the corresponding trifluoromethylated toluenes. For instance, the synthesis of 4-(trifluoromethyl)benzoic acid can be achieved through the oxidation of p-trifluorobenzaldehyde. libretexts.org
Patented synthetic methods for related compounds, such as 2-chloro-4-trifluoromethylbenzoic acid, involve multi-step sequences. One such method starts with the reaction of 3,4-dichlorobenzotrifluoride (B146526) with diethyl malonate, followed by hydrolysis, and subsequent oxidation to yield the final carboxylic acid. google.com Another general approach for producing trifluoromethylbenzoic acids involves the acylation of a substituted toluene (B28343), followed by chlorination and then fluorination, and finally hydrolysis to the carboxylic acid. google.com
A plausible synthetic route to this compound could, therefore, begin with a suitably substituted toluene derivative, such as 2-methyl-5-(trifluoromethyl)benzonitrile. vulcanchem.comsigmaaldrich.comcymitquimica.comcrysdotllc.comchemicalbook.com The methyl group could be selectively oxidized to a formyl group, and the nitrile could be hydrolyzed to a carboxylic acid. The selective oxidation of a methyl group on a substituted toluene to a benzaldehyde (B42025) is a known industrial process. mdma.ch
Structural Features and Reactive Sites of this compound
The structure of this compound is characterized by a benzene (B151609) ring substituted with a formyl group (-CHO), a carboxylic acid group (-COOH), and a trifluoromethyl group (-CF3). The relative positions of these substituents—the formyl and carboxylic acid groups being ortho to each other—give rise to specific structural and reactive properties.
The primary reactive sites of the molecule are the aldehyde and carboxylic acid functional groups. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and other derivatives. The carboxylic acid group can undergo esterification, conversion to an acid chloride, and amide bond formation. numberanalytics.com
An interesting structural feature of ortho-formyl aromatic carboxylic acids is the potential for ring-chain tautomerism. purechemistry.org In solution, these molecules can exist in equilibrium between the open-chain aldehyde-acid form and a cyclic hemiacetal form, 3-hydroxyisobenzofuran-1(3H)-one. This equilibrium is influenced by factors such as the solvent and the presence of other substituents on the aromatic ring. The electron-withdrawing nature of the trifluoromethyl group at the 4-position likely influences the electronic properties of the aromatic ring and, consequently, the reactivity of both the formyl and carboxylic acid groups. libretexts.orglibretexts.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-formyl-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-1-2-7(8(14)15)5(3-6)4-13/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMZNJFYLDRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Formyl 4 Trifluoromethyl Benzoic Acid and Its Derivatives
Strategies for Constructing the 2-Formyl-4-(trifluoromethyl)benzoic acid Core
The assembly of the target molecule can be approached through various synthetic philosophies, primarily categorized as multi-step linear sequences or more complex convergent and divergent strategies.
The construction of trifluoromethylated benzoic acids often originates from simpler, commercially available precursors, proceeding through a linear sequence of reactions to build up the required functionality. A common industrial approach for related isomers involves a series of halogenation and hydrolysis steps. For instance, the synthesis of trifluoromethylbenzoic acid isomers can be achieved through a pathway starting from the corresponding methyl-substituted benzoyl chlorides (toluoyl chlorides) google.com.
A generalized multi-step pathway adaptable for the synthesis of the 2-formyl-4-(trifluoromethyl) scaffold could initiate from a precursor like 4-methylbenzotrifluoride. The synthesis would then involve the sequential introduction of the formyl and carboxyl groups. A key challenge in such a linear synthesis is controlling the regioselectivity of the substitutions on the benzene (B151609) ring.
The typical sequence for creating the trifluoromethyl group itself often starts with a methyl group, which undergoes exhaustive chlorination followed by a halogen exchange reaction google.com.
A representative multi-step sequence for a related trifluoromethylbenzoic acid includes:
Acylation: A substituted toluic acid is treated with thionyl chloride to produce the corresponding acyl chloride google.com.
Chlorination: The methyl group of the acyl chloride is subjected to light-initiated chlorination to yield a trichloromethyl group google.com.
Fluorination: The trichloromethyl group is converted to the target trifluoromethyl group via a halogen exchange reaction, often using anhydrous hydrogen fluoride (B91410) (HF) google.comgoogle.com.
Hydrolysis: The final acyl halide is hydrolyzed to afford the carboxylic acid google.com.
Introducing the formyl group would require an additional formylation step on an appropriate intermediate or the modification of a different functional group.
Modern synthetic strategies often employ convergent or divergent routes to enhance efficiency and facilitate the creation of chemical libraries.
Divergent Synthesis: A divergent approach would begin with a common, strategically functionalized intermediate, such as 4-bromo-1-(trifluoromethyl)benzene. This precursor could then be elaborated along different reaction pathways. For example, one portion of the intermediate could undergo formylation, while another portion is subjected to carboxylation. Subsequent functional group introductions would lead to the final product and other valuable derivatives from a single starting scaffold.
Reagents and Reaction Conditions in this compound Synthesis
The successful synthesis of the title compound relies on a toolbox of specific reactions for introducing each of the three key functional groups onto the aromatic ring.
The introduction of a formyl group (–CHO) onto an aromatic ring is a fundamental transformation known as formylation. wikipedia.org Several classic and modern methods are applicable to precursors of this compound. The choice of method depends on the substrate's reactivity and the existing substituents. For an electron-deficient ring, such as one bearing a trifluoromethyl group, stronger formylating conditions may be necessary.
| Formylation Method | Reagents | Description |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | A versatile method for formylating activated and moderately deactivated aromatic rings. The electrophile is the Vilsmeier reagent, [ClCH=N(CH₃)₂]Cl. |
| Gattermann-Koch Reaction | Carbon monoxide (CO), Hydrochloric acid (HCl), AlCl₃/CuCl catalyst | Primarily used for simple aromatic hydrocarbons like benzene and toluene (B28343). It involves a formyl cation equivalent generated in situ. wikipedia.org |
| Duff Reaction | Hexamethylenetetramine (HMTA) | A method for formylating phenols or other activated aromatic compounds. The reaction introduces the formyl group ortho to the activating group. wikipedia.org |
| Rieche Formylation | Dichloromethyl methyl ether (Cl₂CHOCH₃), Lewis acid (e.g., TiCl₄, SnCl₄) | A potent method capable of formylating a wide range of aromatic compounds, including those that are deactivated. |
For a precursor like 1-bromo-4-(trifluoromethyl)benzene, a Rieche or Vilsmeier-Haack formylation could potentially be employed to install the aldehyde functionality.
The carboxylic acid moiety can be introduced either by direct carboxylation of an organometallic intermediate or by the oxidation of a suitable precursor functional group.
Direct Carboxylation with Carbon Dioxide: This method involves the formation of an organometallic reagent (e.g., organolithium or Grignard) from an aryl halide precursor, followed by quenching with carbon dioxide (CO₂). For example, 1,3,5-Tris(trifluoromethyl)benzene can be lithiated with n-butyllithium and subsequently carboxylated by bubbling CO₂ through the solution to produce 2,4,6-tris(trifluoromethyl)benzoic acid. researchgate.net A similar strategy could be envisioned for a di-substituted precursor.
Oxidation of Precursors: Alternatively, the carboxylic acid can be generated by oxidizing a functional group already present on the ring, such as a methyl, benzyl (B1604629), or aldehyde group. For instance, the oxidation of p-trifluorobenzaldehyde to 4-(trifluoromethyl)benzoic acid can be achieved with high yield using oxygen in the presence of copper and cobalt acetate (B1210297) catalysts. chemicalbook.com Another route involves the oxidation of a phenylacetic acid precursor, as demonstrated in the synthesis of 2-chloro-4-trifluoromethylbenzoic acid. google.com
| Carboxylation Strategy | Starting Material | Reagents & Conditions | Yield | Reference |
| Oxidation of Aldehyde | p-Trifluorobenzaldehyde | O₂, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, Water, 70°C | 99% | chemicalbook.com |
| Oxidation of Phenylacetic Acid | 2-chloro-4-trifluoromethylphenylacetic acid | O₂, Magnesium acetate, Cobalt acetate, Dioxane, 65°C | 96.6% | google.com |
| Direct Carboxylation | 1,3,5-Tris(trifluoromethyl)benzene | 1. n-Butyllithium; 2. CO₂ | High Yield | researchgate.net |
The trifluoromethyl (–CF₃) group is a crucial pharmacophore that can enhance metabolic stability and lipophilicity. wikipedia.org Its introduction onto an aromatic ring is a key step in the synthesis of the title compound.
A prevalent industrial method involves the halogen exchange (HALEX) reaction, where a trichloromethyl (–CCl₃) group is converted into a –CF₃ group. This is often achieved by treating a trichloromethyl-substituted benzene derivative with a fluorinating agent like anhydrous hydrogen fluoride (HF) or antimony trifluoride (the Swarts reaction). google.comgoogle.comwikipedia.org This method is advantageous for large-scale synthesis due to the relative low cost of the starting materials (e.g., toluene derivatives) and reagents.
Another common strategy is the reaction of an aryl iodide with a trifluoromethyl-copper reagent (CF₃Cu). wikipedia.org More modern methods include the use of Ruppert's reagent (TMSCF₃) for the trifluoromethylation of aldehydes and esters to generate trifluoromethyl carbonyl compounds. wikipedia.org
| Trifluoromethylation Method | Starting Material | Reagents | Description | Reference |
| Halogen Exchange (HALEX) | 2-Trichloromethyl benzal chloride | Anhydrous Hydrogen Fluoride (HF), Catalyst | Converts a -CCl₃ group to a -CF₃ group. This is a common industrial method. | google.com |
| Halogen Exchange (Swarts Reaction) | Trihalomethyl aromatics | Antimony trifluoride (SbF₃) / Antimony pentachloride (SbCl₅) | A classic method for fluorinating polychlorinated compounds. | wikipedia.org |
| Copper-Mediated Trifluoromethylation | Aryl Iodides | Trifluoromethyl copper (CF₃Cu) | A direct method to install a CF₃ group via cross-coupling. | wikipedia.org |
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. While specific literature on green synthetic routes for this exact molecule is limited, we can extrapolate from established green methodologies for analogous transformations. The conventional synthesis often involves multi-step processes that may use hazardous reagents and generate significant waste. In contrast, a greener approach would focus on several key areas:
Use of Greener Solvents: Traditional syntheses of benzoic acid derivatives often employ chlorinated solvents or other volatile organic compounds (VOCs). A sustainable approach would prioritize the use of water, supercritical fluids (like CO2), or biodegradable solvents.
Catalytic Methods: The development of efficient catalytic systems can replace stoichiometric reagents, leading to higher atom economy and reduced waste. For the synthesis of this compound, this could involve catalytic oxidation and formylation reactions.
Energy Efficiency: Employing alternative energy sources such as microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating.
Renewable Feedstocks: While the synthesis of highly functionalized aromatic compounds from renewable feedstocks is a long-term goal, research in this area is ongoing and could eventually provide sustainable pathways to precursors of this compound.
A hypothetical green synthetic route could involve the direct selective oxidation of a suitable precursor, such as 2-methyl-4-(trifluoromethyl)benzoic acid, using a heterogeneous catalyst and a green oxidant like hydrogen peroxide or even air. This would avoid the use of heavy metal oxidants and chlorinated intermediates.
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Synthesis (Illustrative) | Potential Green Chemistry Approach |
| Starting Material | 2-Trichloromethyl benzyl chloride | 2-Methyl-4-(trifluoromethyl)toluene |
| Key Transformations | Chlorination, Fluorination, Hydrolysis, Oxidation | Selective catalytic oxidation |
| Reagents | Thionyl chloride, Chlorine, Hydrogen fluoride, Nitric acid | Heterogeneous catalyst, H2O2 or O2 |
| Solvents | Chlorinated solvents, Organic acids | Water, Supercritical CO2 |
| Byproducts | Metal salts, Acidic waste, Halogenated organic waste | Water |
It is important to note that the development of such a green route would require significant research to identify a suitable catalyst that provides high selectivity and yield for the desired product.
Purification and Isolation Methodologies for this compound in Research Scale
The purification and isolation of this compound are critical steps to ensure the high purity required for its subsequent applications. At the research scale, several effective methodologies are employed.
Crystallization: Crystallization is a primary technique for purifying solid compounds like this compound. The choice of solvent is crucial for effective purification. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either remain in solution or be insoluble at all temperatures. For a related compound, 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, a mixture of acetonitrile (B52724) and dimethyl sulfoxide (B87167) (1:2) was used for crystallization by slow evaporation. sigmaaldrich.com This suggests that polar aprotic solvents could be effective for crystallizing this compound. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.
Melt Crystallization: For some benzoic acid derivatives, melt crystallization can be an effective purification method that avoids the use of solvents. This technique involves melting the crude material and then slowly cooling it to allow for the formation of pure crystals. The impurities are concentrated in the remaining liquid phase. This method is particularly advantageous as it eliminates the need for solvent recovery and disposal.
Chromatography: Chromatographic techniques are powerful tools for the purification of organic compounds. For non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is a suitable method. A reverse-phase HPLC method has been developed for the purification and analysis of a similar compound, 2,4,6-trifluorobenzoic acid. This method utilizes a C18 column and a gradient mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the compound and its impurities between the stationary phase and the mobile phase.
Table 2: Overview of Purification Techniques for this compound
| Technique | Principle | Advantages | Considerations |
| Crystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Scalable, cost-effective, can yield high purity product. | Requires selection of an appropriate solvent system. |
| Melt Crystallization | Fractional solidification from the molten state. | Solvent-free, environmentally friendly. | Requires thermal stability of the compound, may not be effective for all impurity profiles. |
| HPLC | Differential partitioning between a stationary phase and a liquid mobile phase. | High resolution, applicable to a wide range of compounds. | Can be expensive, may require solvent removal post-purification. |
The choice of purification method will depend on the nature and quantity of the impurities present, the scale of the purification, and the desired final purity of the this compound. Often, a combination of these techniques is employed to achieve the highest purity standards.
Chemical Reactivity and Transformational Pathways of 2 Formyl 4 Trifluoromethyl Benzoic Acid
Reactivity of the Formyl Group in 2-Formyl-4-(trifluoromethyl)benzoic acid
The formyl group is a versatile functional group that participates in a wide array of chemical transformations. Its carbonyl carbon is electrophilic, making it a target for nucleophiles, while the aldehyde itself can be readily oxidized or reduced.
The aldehyde functional group can be easily oxidized to a carboxylic acid. chemguide.co.uk This transformation in this compound results in the formation of a dicarboxylic acid, specifically 4-(trifluoromethyl)isophthalic acid . This oxidation can be achieved using a variety of strong oxidizing agents. libretexts.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or Jones reagent (a mixture of chromium trioxide and sulfuric acid). libretexts.org The reaction typically involves heating the substrate with the oxidizing agent to ensure the complete conversion of the aldehyde. chemguide.co.uk
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | General Conditions |
| Potassium Permanganate (KMnO₄) | 4-(Trifluoromethyl)isophthalic acid | Typically performed in a basic or neutral aqueous solution, followed by acidification. |
| Jones Reagent (CrO₃/H₂SO₄) | 4-(Trifluoromethyl)isophthalic acid | Reaction is carried out in acetone. |
| Potassium Dichromate (K₂Cr₂O₇)/H₂SO₄ | 4-(Trifluoromethyl)isophthalic acid | Requires heating under reflux to drive the reaction to completion. chemguide.co.uk |
The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) to yield 2-(hydroxymethyl)-4-(trifluoromethyl)benzoic acid . The key to this transformation is the use of a reducing agent that is potent enough to reduce the aldehyde but not the more stable carboxylic acid group. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose as it is generally not strong enough to reduce carboxylic acids under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) would reduce both the aldehyde and the carboxylic acid. google.com Catalytic hydrogenation over a suitable catalyst (e.g., Palladium on carbon) can also be employed for this selective reduction.
Table 2: Selective Reduction of this compound
| Reducing Agent | Product | General Conditions |
| Sodium Borohydride (NaBH₄) | 2-(Hydroxymethyl)-4-(trifluoromethyl)benzoic acid | Typically performed in an alcoholic solvent like ethanol (B145695) or methanol (B129727) at room temperature. |
| Catalytic Hydrogenation (H₂/Pd-C) | 2-(Hydroxymethyl)-4-(trifluoromethyl)benzoic acid | Reaction is run under a hydrogen atmosphere in the presence of a palladium catalyst. |
The carbonyl carbon of the formyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. libretexts.org The presence of the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring further increases this electrophilicity, making the aldehyde more reactive towards nucleophilic addition. The initial addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral alkoxide intermediate, which is then typically protonated during workup to yield an alcohol. libretexts.orgyoutube.com
Examples of nucleophilic addition include:
Grignard Reagents (R-MgX): Reaction with a Grignard reagent, followed by an acidic workup, produces a secondary alcohol.
Organolithium Reagents (R-Li): Similar to Grignard reagents, these also yield secondary alcohols upon reaction.
Cyanide Ion (CN⁻): The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) leads to the formation of a cyanohydrin.
Table 3: Nucleophilic Addition to the Formyl Group
| Nucleophile (Reagent) | Intermediate Product | Final Product (after workup) |
| Grignard Reagent (e.g., CH₃MgBr) | Magnesium alkoxide | 2-(1-Hydroxyethyl)-4-(trifluoromethyl)benzoic acid |
| Cyanide (HCN/KCN) | Cyanohydrin alkoxide | 2-(Cyano)(hydroxy)methyl-4-(trifluoromethyl)benzoic acid |
The aldehyde group readily undergoes condensation reactions with various nucleophiles, typically involving the formation of a new carbon-carbon or carbon-nitrogen double bond and the elimination of a small molecule, usually water.
Key condensation reactions include:
Imine Formation: Reaction with primary amines (R-NH₂) yields imines (Schiff bases).
Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) produces hydrazones. This type of reaction has been demonstrated with structurally similar formyl-benzoic acid derivatives. nih.gov
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, replacing the C=O double bond with a C=C double bond.
Knoevenagel Condensation: Reaction with compounds containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate) in the presence of a weak base (like piperidine (B6355638) or pyridine) yields an α,β-unsaturated product.
Reactivity of the Carboxylic Acid Group in this compound
The carboxylic acid group is a versatile functional group primarily known for its acidic nature and its ability to be converted into a variety of derivatives, most notably esters and amides.
Esterification is a fundamental reaction of carboxylic acids, resulting in the formation of an ester by replacing the acidic proton with an alkyl or aryl group. This reaction is typically performed by reacting the carboxylic acid with an alcohol.
Common methods for esterification include:
Fischer-Speier Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and often requires the removal of water to drive it to completion.
Reaction with Coupling Agents: For more sensitive substrates or milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. researchgate.net DCC activates the carboxylic acid, allowing it to react with an alcohol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Industrial Catalysis: In industrial settings, catalysts such as tin(II) compounds have been employed to facilitate the esterification of benzoic acid with various alcohols, involving the removal of reaction water via distillation. google.com
The product of this reaction is an alkyl 2-formyl-4-(trifluoromethyl)benzoate .
Table 4: Esterification of this compound
| Alcohol | Method/Catalyst | Ester Product |
| Methanol (CH₃OH) | Fischer Esterification (H₂SO₄ catalyst) | Methyl 2-formyl-4-(trifluoromethyl)benzoate |
| Ethanol (C₂H₅OH) | Fischer Esterification (H₂SO₄ catalyst) | Ethyl 2-formyl-4-(trifluoromethyl)benzoate |
| Isopropanol ((CH₃)₂CHOH) | DCC/DMAP | Isopropyl 2-formyl-4-(trifluoromethyl)benzoate |
Amidation Reactions and Amide Derivatives
The carboxylic acid moiety of this compound is readily converted into a wide array of amide derivatives. This transformation is fundamental in medicinal chemistry and materials science. The synthesis of amides from this substrate can be achieved through several standard and modern synthetic methodologies.
Typically, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by an amine. libretexts.org Common methods involve the conversion of the carboxylic acid into a more reactive species like an acyl chloride, acid anhydride, or an active ester. libretexts.orgresearchgate.net The reactivity of these intermediates is generally correlated with the acidity of the corresponding conjugate acid of the leaving group; for instance, acid chlorides are highly reactive. libretexts.org
Modern amidation protocols often utilize coupling reagents that facilitate the reaction directly from the carboxylic acid and amine, avoiding the isolation of harsh intermediates. Reagents such as tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to be effective for a broad range of carboxylic acids and amines, including N-protected amino acids, with reactions proceeding under mild conditions and often requiring only simple filtration for purification. nih.gov
The synthesis of specialized amides, such as N-trifluoromethyl amides, from carboxylic acid derivatives has also been developed. nih.govescholarship.org One strategy involves the reaction of acyl chlorides or esters with isothiocyanates in the presence of silver fluoride (B91410), which generates the N-trifluoromethyl amide under mild, room-temperature conditions. nih.gov This method is notable for its broad scope, accommodating a variety of substituents on both the amine and carboxylic acid components. nih.gov
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound. The stability of the aromatic carboxylate anion and the reaction conditions significantly influence the feasibility of this reaction. Generally, decarboxylation of aromatic carboxylic acids is challenging and requires high temperatures or specific catalytic systems.
The presence of strong electron-withdrawing groups, such as the formyl (-CHO) and trifluoromethyl (-CF₃) groups on the aromatic ring, can influence the decarboxylation pathway. These groups stabilize the negative charge that develops on the aromatic ring during the transition state of certain decarboxylation mechanisms, potentially facilitating the reaction under less forcing conditions compared to benzoic acid itself. However, for many common mechanisms, particularly those involving the formation of an aryl anion intermediate, the position of these groups is critical. In this molecule, the electron-withdrawing groups are not positioned to directly stabilize a carbanion at the C1 position via resonance, which may limit their ability to promote decarboxylation through this specific pathway.
Reactivity of the Trifluoromethyl Group and Aromatic Ring in this compound
The trifluoromethyl (-CF₃) group is a dominant factor in the reactivity of the aromatic ring of this compound. Its strong electron-withdrawing nature, primarily through the inductive effect, profoundly modifies the electron density of the benzene ring, influencing its susceptibility to both electrophilic and nucleophilic attack. vaia.commdpi.com
Influence of the Trifluoromethyl Group on Aromatic Electrophilic/Nucleophilic Substitution
The -CF₃ group exerts a powerful influence on electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SₙAr) reactions.
Electrophilic Aromatic Substitution (EAS): The trifluoromethyl group is a strong deactivating group for EAS due to its potent electron-withdrawing inductive effect. vaia.com This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. vaia.com The deactivation is significant, making reactions like nitration or halogenation require more forcing conditions than for benzene or toluene (B28343).
Furthermore, the -CF₃ group is a meta-director. vaia.com While it deactivates all positions on the ring, the deactivation is most pronounced at the ortho and para positions. Consequently, the meta position, being the least deactivated, is the most favorable site for electrophilic attack. vaia.com The formyl and carboxylic acid groups are also deactivating, meta-directing groups, further reinforcing the deactivation of the ring towards EAS.
Nucleophilic Aromatic Substitution (SₙAr): Conversely, the strong electron-withdrawing nature of the -CF₃ group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). For an SₙAr reaction to occur, a good leaving group (like a halide) must be present on the ring, typically positioned ortho or para to the electron-withdrawing group. The -CF₃ group can effectively stabilize the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step of the SₙAr mechanism. While this compound itself does not possess a suitable leaving group, its derivatives (e.g., a fluoro-substituted analogue) would be highly susceptible to SₙAr reactions. For example, in 2-Fluoro-4-(trifluoromethyl)benzoic acid, the fluorine atom would be activated towards displacement by nucleophiles. sigmaaldrich.com
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium species can then be trapped with various electrophiles. wikipedia.org
The carboxylic acid group can function as a DMG after in-situ deprotonation by the organolithium base. semanticscholar.orgrsc.org In the case of this compound, the carboxyl group would direct metalation to the C3 position. However, the molecule presents a complex case due to the presence of other functional groups. The aldehyde group contains an acidic α-proton and an electrophilic carbonyl carbon, which can be attacked by the organolithium reagent. The trifluoromethyl group also influences the acidity of the ring protons.
Studies on substituted benzoic acids have shown that the carboxylic acid group has an intermediate capacity for directing metalation. rsc.org In meta-substituted benzoic acids, a conflict or competition between directing groups can arise. For instance, research has shown that in 3-methoxybenzoic acid, the methoxy (B1213986) group is the dominant DMG, whereas in 3-chlorobenzoic acid, the two groups show complementary directing effects. rsc.org Notably, for 3-(trifluoromethyl)benzoic acid, complementarity of directing effects is not observed, indicating a complex interplay of electronic and coordinating effects. rsc.org Therefore, for this compound, predicting the outcome of a DoM reaction would be challenging, with potential for competing reactions at the aldehyde and complex regioselectivity.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. The trifunctional nature of this compound makes it an ideal substrate for certain MCRs, particularly those involving an aldehyde and a carboxylic acid.
Passerini Reaction: The Passerini three-component reaction (P-3CR) classically involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound contains both the carboxylic acid and aldehyde functionalities required for an intramolecular or intermolecular Passerini reaction. In an intermolecular reaction with an external isocyanide, the compound could serve as both the acid and aldehyde component, leading to polyester-like structures, or it could react with an external aldehyde and isocyanide, utilizing its carboxylic acid function. The reaction is typically performed in aprotic solvents and is believed to proceed through a cyclic transition state. organic-chemistry.org
Ugi Reaction: The Ugi four-component reaction (U-4CR) is even more powerful, combining a carboxylic acid, an aldehyde (or ketone), an amine, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov Similar to the Passerini reaction, this compound can provide two of the four necessary components (the acid and the aldehyde). When reacted with an amine and an isocyanide, it could lead to the formation of complex, highly functionalized molecules in a single step. The Ugi reaction mechanism is thought to involve the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. organic-chemistry.org
Transformations of this compound under Catalytic Conditions
The functional groups of this compound are amenable to a variety of catalytic transformations, enabling selective modification of the molecule.
Catalytic Reduction: The aldehyde group is more readily reduced than the carboxylic acid. Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) or platinum oxide (PtO₂), can selectively reduce the formyl group to a hydroxymethyl group (-CH₂OH), yielding 2-(Hydroxymethyl)-4-(trifluoromethyl)benzoic acid. More potent reducing agents or harsher conditions would be required to reduce the carboxylic acid.
Catalytic Oxidation: The formyl group can be selectively oxidized to a second carboxylic acid group using various catalytic systems, which could yield 4-(trifluoromethyl)isophthalic acid.
Catalytic Multi-Component Reactions: MCRs can also be performed under catalytic conditions. For example, a Passerini-type reaction has been reported to proceed under catalytic aerobic conditions using cupric chloride, NaNO₂, and TEMPO, which allows for the use of an alcohol (which is oxidized in situ to an aldehyde) as a starting material. organic-chemistry.org Furthermore, solid acid catalysts, such as silica-supported sulfuric acid, have been shown to be highly efficient heterogeneous catalysts for Passerini reactions, offering advantages in terms of reusability and environmental friendliness. researchgate.net Such catalytic systems could potentially be applied to transformations involving this compound.
Advanced Applications of 2 Formyl 4 Trifluoromethyl Benzoic Acid As a Versatile Chemical Building Block
Role in the Synthesis of Complex Organic Molecules
The strategic placement of three distinct functional groups on a stable aromatic ring makes 2-Formyl-4-(trifluoromethyl)benzoic acid an invaluable precursor in the synthesis of a wide array of complex organic structures. Its aldehyde and carboxylic acid functionalities provide convenient handles for a variety of chemical transformations, enabling its incorporation into larger, more intricate molecular frameworks.
Precursor to Biologically Relevant Scaffolds and Analogs
The trifluoromethyl group is a key pharmacophore in modern drug discovery, known to improve the efficacy and pharmacokinetic properties of therapeutic agents. mdpi.comnih.gov Consequently, this compound serves as a crucial starting material for the synthesis of biologically active scaffolds and their analogs. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular entities, while the carboxylic acid moiety allows for the formation of amide or ester linkages, common motifs in pharmaceuticals.
The incorporation of the 4-(trifluoromethyl)benzoyl unit has been shown to be beneficial in the development of various therapeutic agents. For instance, related trifluoromethylated benzoic acids are utilized in the synthesis of potent inhibitors of enzymes and modulators of receptors. ossila.com While direct examples of drugs synthesized from this compound are not extensively documented in publicly available literature, the well-established role of trifluoromethylated aromatic compounds in medicinal chemistry strongly suggests its potential in the creation of novel pharmaceutical candidates. mdpi.com The strategic combination of the formyl and carboxylic acid groups allows for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs.
Table 1: Examples of Bioactive Scaffolds Incorporating Trifluoromethylated Aromatic Moieties
| Scaffold Type | Therapeutic Area | Role of Trifluoromethyl Group |
| Pyrazole derivatives | Antibacterial | Enhanced metabolic stability and potency |
| Oxazole carboxamides | Anti-obesity/diabetes | Improved pharmacokinetic profile |
| Triazole-based peptidomimetics | Various | Increased lipophilicity and binding affinity |
Intermediate in Natural Product Synthesis Analogs
Natural products have long been a source of inspiration for the development of new drugs. nih.gov However, their complex structures often pose significant synthetic challenges. The synthesis of natural product analogs, which retain the key pharmacophoric elements while having a more accessible synthetic route, is a common strategy in drug discovery. This compound can be employed as a key building block in the synthesis of such analogs. Its aromatic core can mimic a portion of a natural product's structure, while the trifluoromethyl group can be introduced to enhance biological activity or improve drug-like properties. eurekaselect.com
The aldehyde functionality of this compound allows for its participation in various carbon-carbon bond-forming reactions, enabling the construction of the carbon skeleton of natural product analogs. The carboxylic acid group provides a site for further functionalization or for linking the analog to other molecular fragments. While specific examples of its use in the total synthesis of natural product analogs are not widespread in the literature, the principles of diversity-oriented synthesis suggest its utility in creating libraries of natural product-like compounds. nih.gov
Contribution to Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The aldehyde and carboxylic acid groups can participate in a range of cyclization reactions to form fused or non-fused heterocyclic rings.
One notable application is in the synthesis of quinoline derivatives. The Doebner-von Miller reaction, a classic method for quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov Variations of this reaction can utilize an aromatic aldehyde, such as this compound, in the presence of an enolizable ketone to generate substituted quinolines. Similarly, the Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound. wikipedia.org The aldehyde group of this compound can potentially participate in such reactions, leading to the formation of quinolines bearing a trifluoromethyl-substituted phenyl group. These trifluoromethylated quinolines are of significant interest in medicinal chemistry due to their potential biological activities. researchgate.net
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reaction Type | Reactants | Resulting Heterocycle |
| Doebner-von Miller | Aniline, Enolizable Ketone | Substituted Quinoline |
| Pfitzinger Reaction | Isatin | Quinoline-4-carboxylic acid derivative |
| Condensation Reactions | Diamines | Benzodiazepine or other N-heterocycles |
Utilization in Materials Science and Polymer Chemistry
The unique electronic and physical properties conferred by the trifluoromethyl group make this compound an attractive monomer and ligand in the field of materials science and polymer chemistry. The resulting materials often exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Monomer for Functional Polymers with Trifluoromethylated Aromatic Backbones
Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. rsc.orguni-bayreuth.deresearchgate.net The incorporation of trifluoromethyl groups into the backbone of aromatic polymers can further enhance these properties. acs.org this compound, with its two reactive functional groups, can be utilized as a monomer in the synthesis of functional polyesters and other condensation polymers.
The carboxylic acid group can readily undergo esterification reactions with diols, while the aldehyde group can be converted to other functionalities or participate in polymer-forming reactions. For example, the aldehyde could be oxidized to a second carboxylic acid group, creating a difunctional monomer suitable for polycondensation. Alternatively, it could be used in reactions to form Schiff bases, leading to the formation of poly(azomethine)s. The resulting polymers with trifluoromethylated aromatic backbones are expected to have high glass transition temperatures, good solubility in organic solvents, and desirable dielectric properties, making them suitable for applications in high-performance plastics, coatings, and electronic materials. acs.orgbit.edu.cn
Ligand in Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis
The carboxylic acid group of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and for the synthesis of Metal-Organic Frameworks (MOFs). nih.govnih.gov MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. They have attracted immense interest due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, catalysis, and sensing.
The use of fluorinated ligands in MOF synthesis can lead to materials with unique properties. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the resulting MOF, while the fluorine atoms can impart hydrophobicity to the framework. The aldehyde group of this compound can also play a role in the properties of the MOF, either by coordinating to the metal centers or by being available for post-synthetic modification. While specific MOFs constructed from this compound are not extensively reported, the synthesis of MOFs from other trifluoromethylated benzoic acids is well-documented, indicating the high potential of this compound in the design of novel functional porous materials. acs.orggoogle.com
Component in Liquid Crystal Research
This compound serves as a valuable structural motif in the synthesis of advanced liquid crystalline materials, particularly those with bent-core (or "banana-shaped") architectures. The unique geometry and electronic properties imparted by the trifluoromethyl (-CF3) and formyl (-CHO) groups on the benzoic acid core are instrumental in influencing the mesomorphic behavior of the final compounds. These materials are of significant interest due to their potential to form novel mesophases, including those with ferroelectric and chiral properties, without the need for chiral centers in the molecules themselves.
The synthesis of these complex liquid crystals often involves multi-step reactions where the benzoic acid derivative is esterified with other aromatic units to build the final elongated, bent molecule. The formyl group on this compound provides a reactive site for further chemical modifications, allowing it to be incorporated into larger, more complex molecular structures designed to exhibit specific liquid crystalline behaviors.
Table 1: Influence of Structural Components on Bent-Core Liquid Crystal Properties
| Structural Feature | Influence on Liquid Crystal Properties | Research Context |
|---|---|---|
| Central Core | Determines the fundamental bent shape of the molecule. Examples include resorcinol, 3-hydroxybenzoic acid, and naphthalene. researchgate.netmtak.hu | The choice of the central unit is a primary factor in dictating the resulting mesophases. researchgate.net |
| Lateral Substituents (e.g., -CF3, -F) | Affects molecular packing, dipole moments, and thermal stability of mesophases. researchgate.netfigshare.com | Can tune mesomorphic properties, influencing the transition temperatures and types of phases observed (e.g., nematic, smectic). researchgate.net |
| Lengthening Arms | Elongated side arms, often containing ester or imine linkages, promote the anisotropic ordering required for liquid crystallinity. mtak.hu | The length and rigidity of these arms are critical for the formation and stability of liquid crystal phases. mtak.hu |
| Terminal Chains (e.g., Alkyl, Alkoxy) | Influences the melting point and clearing point of the liquid crystal. Chain length can determine the specific type of smectic or columnar phase formed. pageplace.de | Longer terminal chains often favor the formation of more ordered smectic phases over nematic phases. pageplace.de |
Applications in Supramolecular Chemistry and Self-Assembly
The functional groups of this compound—the carboxylic acid, the aldehyde, and the trifluoromethyl group—make it a compelling candidate for applications in supramolecular chemistry and molecular self-assembly. The carboxylic acid group is a primary driver for self-assembly, readily forming strong and directional hydrogen bonds. In many benzoic acid derivatives, this leads to the formation of head-to-tail dimers, a robust supramolecular synthon that can serve as a basis for creating more complex, ordered structures. nih.govresearchgate.net
The trifluoromethyl group contributes to the self-assembly process through several mechanisms. Its steric bulk can direct the packing of molecules, while its electron-withdrawing nature influences the strength of the hydrogen bonds formed by the carboxylic acid. Furthermore, fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, which can provide additional stability and specificity to the assembled structures.
The aldehyde (formyl) group offers a site for dynamic covalent chemistry or further derivatization, allowing for the creation of more intricate self-assembling systems. This functional versatility enables the molecule to be used as a building block for creating larger architectures like organogels, molecular cages, or other ordered materials where molecules arrange spontaneously into functional superstructures. Studies on binary systems involving various benzoic acids and other organic molecules have shown that hydrogen bonding and hydrophobic forces are key drivers in the self-assembly of fibers and other aggregates that define the material's properties. researchgate.net
Theoretical and Computational Investigations of 2 Formyl 4 Trifluoromethyl Benzoic Acid
Quantum Chemical Calculations on 2-Formyl-4-(trifluoromethyl)benzoic acid Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules. For aromatic carboxylic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key structural feature. In a related compound, 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, the carboxylic acid group is twisted by 13.6 (7)° from the mean plane of the adjacent benzene ring. researchgate.net This torsion is a common feature in ortho-substituted benzoic acids, arising from steric and electronic interactions between the adjacent substituents.
The conformational flexibility of such molecules is often explored through computational methods. For instance, studies on mefenamic acid, another benzoic acid derivative, have shown that the molecule's ability to change its conformation is due to the rotation around the C(aromatic)-N bond. semanticscholar.org Similar conformational analyses for this compound would involve mapping the potential energy surface as a function of the rotation of the formyl and carboxylic acid groups. These calculations help identify the most stable conformers and the energy barriers between them.
Table 1: Selected Optimized Geometrical Parameters for a Benzoic Acid Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-O (Carboxyl) | 1.25 |
| C=O (Carboxyl) | 1.21 |
| C-C (Ring) | 1.39 - 1.41 |
| C-H (Ring) | 1.08 |
| O-C=O (Angle) | 123.5 |
| C-C-O (Angle) | 118.0 |
This table presents typical bond lengths and angles for a benzoic acid derivative based on quantum chemical calculations, providing a reference for the expected geometry of this compound.
Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of chemical systems. uj.ac.zaacademicjournals.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
For instance, DFT studies on various organic molecules have demonstrated that these calculations can predict their chemical reactivity. uj.ac.za The molecular electrostatic potential (MEP) is another important property derived from DFT, which helps in identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In a study on favipiravir, the HOMO-LUMO energy gap was calculated to be 3.56 eV. researchgate.net
Table 2: Calculated Electronic Properties of a Representative Organic Molecule using DFT
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.70 |
| Ionization Potential | 6.85 |
| Electron Affinity | 2.15 |
This table provides an example of electronic properties calculated using DFT for a representative organic molecule, illustrating the type of data obtained for this compound.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational modeling is essential for understanding the intricate details of reaction mechanisms, including the identification of transition states and intermediates. montclair.edu For reactions involving trifluoromethylated compounds, computational analysis can elucidate the pathways of complex transformations. montclair.edu For example, the copper-catalyzed trifluoromethylation of boronic acids has been studied computationally to understand the mechanism that proceeds under mild conditions. montclair.edu
While specific computational studies on the reaction mechanisms of this compound are not widely documented, related research provides a framework for how such investigations would be conducted. For example, the synthesis of antitubercular agents from 4-hydroxy-2-(trifluoromethyl)benzoic acid involves esterification and amide synthesis, and computational models could be employed to study the mechanisms of these reactions. ossila.com
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. These simulations are particularly useful for understanding intermolecular interactions, which govern the physical properties of materials in the condensed phase.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of molecules and their physicochemical properties. These models are valuable for predicting the properties of new compounds without the need for experimental measurements.
Analytical and Spectroscopic Techniques for Characterizing Reaction Products Derived from 2 Formyl 4 Trifluoromethyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For derivatives of 2-Formyl-4-(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are paramount.
¹H NMR provides detailed information about the proton environment in a molecule. In a typical Schiff base derivative formed from this compound and an amine, the most characteristic signal is the singlet corresponding to the azomethine proton (-CH=N-). This signal typically appears in the downfield region of the spectrum, often between δ 8.0 and 9.0 ppm, confirming the successful condensation reaction. nih.gov The aromatic protons on the benzoic acid ring will exhibit complex splitting patterns influenced by their position relative to the trifluoromethyl, carboxylic acid, and imine groups.
¹³C NMR is used to identify all unique carbon atoms in a molecule. For these derivatives, the carbon of the azomethine group (C=N) is a key diagnostic peak, typically resonating between δ 158 and 160 ppm. rsc.org The carbons of the aromatic ring, the carboxylic acid, and the trifluoromethyl group will also show distinct signals. For instance, the carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR is particularly useful for fluorine-containing compounds. A derivative of this compound will show a characteristic singlet for the -CF₃ group, confirming its presence in the final product. The chemical shift of this signal can provide insights into the electronic environment around the trifluoromethyl group.
Illustrative NMR Data for a Related Schiff Base Derivative While specific data for a Schiff base of this compound is not available, the following table provides representative NMR data for a similar structure, Ethyl 4-[3-(4-chlorobenzoyl)thioureido]benzoate, to illustrate the type of information obtained.
| Technique | Nucleus | Chemical Shift (δ ppm) | Assignment |
| ¹H NMR | ¹H | 1.42 (t) | CH₃ |
| 4.33 (q) | CH₂ | ||
| 7.29–7.36 (m) | Aromatic-H | ||
| 7.94–8.00 (m) | Aromatic-H | ||
| 8.97 (s) | NH | ||
| ¹³C NMR | ¹³C | 14.6 | CH₃ |
| 61.3 | CH₂ | ||
| 129.4, 129.7, 130.0, 131.3 | Aromatic-C | ||
| 165.7 | C=O (ester) | ||
| 176.4 | C=S | ||
| Data sourced from a study on benzoylthioureido derivatives. spectrabase.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Products
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a synthesized derivative and can provide structural information through analysis of fragmentation patterns.
For a derivative of this compound, the mass spectrum will show a molecular ion peak ([M]⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ in electrospray ionization) that corresponds to the exact molecular weight of the product. This provides immediate confirmation that the desired reaction has occurred.
Fragmentation analysis helps to piece together the structure of the molecule. Common fragmentation pathways for these types of compounds include cleavage at the imine bond, loss of the trifluoromethyl group, and decarboxylation. The resulting fragment ions are detected and help to confirm the connectivity of the atoms within the molecule. Techniques like GC-MS (Gas Chromatography-Mass Spectrometry) are particularly useful as they separate components of a mixture before they enter the mass spectrometer. nih.gov
Illustrative Mass Spectrometry Data for 4-(Trifluoromethyl)benzoic acid This table shows typical mass spectral data for the related compound 4-(Trifluoromethyl)benzoic acid.
| Technique | m/z Value | Interpretation |
| GC-MS | 190 | Molecular Ion [M]⁺ |
| 173 | [M-OH]⁺ or [M-H₂O+H]⁺ | |
| 145 | [M-COOH]⁺ | |
| 118 | Fragment | |
| Data obtained from the NIST Mass Spectrometry Data Center. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification in Synthesized Compounds
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
When this compound is converted into a Schiff base derivative, IR spectroscopy can clearly show the changes in functional groups.
Disappearance of Aldehyde Signal: The characteristic C=O stretching vibration of the aldehyde group (around 1700 cm⁻¹) and the C-H stretch of the aldehyde (around 2700-2800 cm⁻¹) will disappear.
Appearance of Imine Signal: A new, characteristic absorption band for the imine (C=N) bond will appear, typically in the range of 1600-1650 cm⁻¹. researchgate.net
Persistence of Other Groups: The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O of the carboxylic acid (around 1700 cm⁻¹), and the strong C-F stretching vibrations of the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region) will remain in the spectrum of the product.
Illustrative IR Absorption Frequencies for a Related Schiff Base The following table provides typical IR absorption bands for a Schiff base derived from a substituted benzaldehyde (B42025).
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3350–3245 |
| C=O (Amide) | Stretching | 1665 |
| C=S | Stretching | 1520 |
| SO₂ | Stretching | 1330, 1160 |
| Data sourced from a study on N-[(4-sulfamoylphenyl)carbamothioyl]benzamide derivatives. spectrabase.com |
X-ray Crystallography for Solid-State Structure Determination of this compound Co-crystals and Derivatives
In the case of Schiff base derivatives, X-ray crystallography can confirm the E/Z configuration of the C=N double bond and reveal the planarity (or lack thereof) between the aromatic rings. Furthermore, it provides invaluable information about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice. researchgate.net For example, the carboxylic acid groups of two molecules often form hydrogen-bonded dimers. nih.gov The analysis can also reveal weaker interactions, like C-H···F and π-stacking, that contribute to the stability of the crystal packing. researchgate.netnih.gov
Illustrative Crystallographic Data for 2-(Trifluoromethyl)benzoic acid This table presents crystallographic data for the related compound 2-(Trifluoromethyl)benzoic acid.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8816 (3) |
| b (Å) | 20.6948 (14) |
| c (Å) | 7.9697 (5) |
| β (°) | 109.544 (4) |
| V (ų) | 758.74 (8) |
| Z | 4 |
| Data for C₈H₅F₃O₂. nih.gov |
Chromatographic Techniques (GC, HPLC) for Purity Assessment and Mixture Analysis of Synthetic Batches
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. They are routinely used to monitor the progress of a reaction, assess the purity of the final product, and analyze any impurities present in a synthetic batch.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like benzoic acid derivatives. A reversed-phase HPLC method, often using a C18 column, can effectively separate the starting material, the desired product, and any byproducts. chemicalbook.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). By developing a validated HPLC method, one can accurately determine the purity of the synthesized derivative and quantify any impurities. chemicalbook.com
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the carboxylic acid derivatives themselves may require derivatization to increase their volatility, GC is an excellent tool when coupled with a mass spectrometer (GC-MS) for the analysis of reaction mixtures, allowing for the separation and identification of volatile impurities or byproducts.
Illustrative HPLC Method Parameters for a Related Benzoic Acid The following table outlines typical conditions for an HPLC analysis of a substituted benzoic acid.
| Parameter | Condition |
| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Triethylamine (pH 4.0) |
| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) |
| Detection | UV at 205 nm |
| Parameters adapted from a validated method for 2,4,6-Trifluorobenzoic acid. chemicalbook.com |
Emerging Research Frontiers and Future Perspectives on 2 Formyl 4 Trifluoromethyl Benzoic Acid Chemistry
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective syntheses for 2-Formyl-4-(trifluoromethyl)benzoic acid is a primary research objective. Current access is likely through multi-step routes, but future methodologies could focus on more direct and atom-economical approaches.
Potential Synthetic Strategies:
Oxidation of Precursors: A direct approach could involve the selective oxidation of 2-methyl-5-(trifluoromethyl)benzaldehyde. A related synthesis is the oxidation of p-trifluorobenzaldehyde to produce 4-(Trifluoromethyl)benzoic acid using a copper and cobalt catalyst system. chemicalbook.com Adapting such catalytic systems for the selective oxidation of a methyl group in the presence of an aldehyde could be a key challenge.
Formylation of Benzoic Acid Derivatives: Another avenue is the direct formylation of 4-(trifluoromethyl)benzoic acid. nih.gov This would require achieving high regioselectivity to install the formyl group at the C2 position, which is sterically hindered and deactivated by the adjacent carboxylic acid group. Advanced ortho-directing group strategies might be necessary to achieve this transformation efficiently.
Functional Group Interconversion: Methodologies could start from more readily available precursors like 2-Fluoro-4-(trifluoromethyl)benzoic acid. ossila.comsigmaaldrich.com A nucleophilic aromatic substitution of the fluorine atom followed by conversion to a formyl group represents a plausible, albeit multi-step, pathway.
A comparison of potential precursor compounds highlights the synthetic challenges and opportunities.
| Precursor Compound | Potential Reaction Type | Key Challenge |
| 2-Methyl-5-(trifluoromethyl)benzaldehyde | Selective Oxidation | Preventing over-oxidation of the aldehyde group |
| 4-(Trifluoromethyl)benzoic acid | Directed C-H Formylation | Achieving ortho-selectivity |
| 2-Bromo-4-(trifluoromethyl)benzoic acid | Halogen-Metal Exchange & Formylation | Managing reactive intermediates |
Exploration of Undiscovered Reactivity Patterns
The unique arrangement of an aldehyde, a carboxylic acid, and a strong electron-withdrawing trifluoromethyl group on the same aromatic ring suggests a rich and complex reactivity profile for this compound that is yet to be explored.
Key Areas for Reactivity Studies:
Intramolecular Reactions: The adjacent ortho-positioning of the formyl and carboxylic acid groups could facilitate intramolecular cyclization or condensation reactions under specific conditions, potentially leading to novel heterocyclic systems.
Chemoselective Transformations: Research would be needed to determine the conditions for selective reactions at either the aldehyde or the carboxylic acid group. For example, protecting one group while transforming the other would be crucial for its use as a versatile building block.
Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group significantly impacts the reactivity of the entire molecule. It activates the aromatic ring for nucleophilic substitution and modulates the acidity of the carboxylic acid and the electrophilicity of the aldehyde. Studies on related compounds like 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid show that the trifluoromethyl group enhances lipophilicity and influences interactions with biological targets.
Expansion of Applications in Advanced Materials Science
While direct applications for this compound in materials science are not yet documented, the properties of its analogues suggest significant potential. For instance, derivatives like 4-Hydroxy-2-(trifluoromethyl)benzoic acid are used in the synthesis of liquid crystals and polymers that self-assemble into ordered structures for optical applications. ossila.com
Prospective Applications:
Polymer and MOF Synthesis: The bifunctional nature of the molecule makes it an attractive candidate as a monomer for specialty polymers or as an organic linker for creating Metal-Organic Frameworks (MOFs). The trifluoromethyl group could impart desirable properties such as thermal stability, hydrophobicity, and specific gas sorption capabilities.
Liquid Crystals: The rigid, fluorinated core structure is a common feature in liquid crystal molecules. Following esterification of the carboxylic acid and modification of the aldehyde, it could be a precursor to new liquid crystalline materials. ossila.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The precise control over reaction parameters offered by flow chemistry could be instrumental in managing the reactivity of this compound. Continuous flow processing can improve safety when handling reactive intermediates and enhance selectivity in competitive reactions. Automated platforms could rapidly screen various reaction conditions to optimize synthetic routes or explore its reactivity with a diverse set of reactants, accelerating the discovery of new derivatives and applications.
Unexplored Catalytic Roles and Organocatalysis with this compound Derivatives
The derivatization of this compound could yield novel organocatalysts. The benzoic acid moiety provides a common structural motif for catalysts, and the presence of the trifluoromethyl group can be used to tune steric and electronic properties. For example, derivatives could be explored as catalysts for asymmetric reactions where the specific substitution pattern could influence enantioselectivity.
Challenges and Opportunities in the Scalable Production
The primary challenge in the scalable production of this compound is the lack of a well-established, high-yield synthetic route. Any multi-step synthesis developed at the lab scale would need to be optimized to minimize costs, reduce waste, and ensure safety and consistency for industrial production. The synthesis of related compounds often requires specific catalysts and conditions that may be expensive or difficult to handle on a large scale. chemicalbook.com However, overcoming these challenges presents a significant opportunity. A reliable supply of this compound would enable broader investigation into its potential applications in medicinal chemistry, materials science, and agrochemicals, potentially unlocking new and valuable technologies.
Q & A
Q. What are the optimal methods for synthesizing 2-Formyl-4-(trifluoromethyl)benzoic acid with high yield and purity?
- Methodological Answer : Synthesis typically involves introducing the trifluoromethyl group via electrophilic substitution, followed by formylation. For example, trifluoromethylation of benzoic acid derivatives can be achieved using CF₃I or CF₃Cu reagents under controlled conditions . Formylation may employ Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation strategies. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product in >95% purity. Monitor reaction progress using TLC or HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of the formyl (-CHO) and trifluoromethyl (-CF₃) groups. For instance, the formyl proton typically appears as a singlet near δ 10 ppm in DMSO-d₆ .
- X-ray Crystallography : Use SHELX software for structure refinement. The trifluoromethyl group often exhibits strong electron-withdrawing effects, influencing bond lengths and angles.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST databases ) can verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How does the electron-withdrawing -CF₃ group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The -CF₃ group deactivates the aromatic ring, directing electrophilic substitutions to specific positions. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ as a catalyst with aryl boronic acids under inert atmospheres. Optimize reaction conditions (e.g., temperature, solvent polarity) to mitigate steric hindrance from the bulky -CF₃ group. Monitor regioselectivity via LC-MS and compare with computational models (DFT calculations) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) across labs.
- Metabolic Stability Analysis : Use HPLC (C18 columns, acetonitrile/water + 0.1% TFA) to assess compound degradation under physiological conditions .
- Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., replacing -CHO with -COOH) to isolate pharmacophore contributions .
Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed for this compound derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to improve crystal quality.
- Data Collection : Employ synchrotron radiation for weak diffractors. For twinned crystals, use SHELXL’s TWIN/BASF commands .
- Refinement : Apply restraints to -CF₃ groups due to their high thermal motion. Validate using R-factors and electron density maps .
Applications in Drug Discovery
Q. What role does this compound play in designing protease inhibitors?
- Methodological Answer : The formyl group can act as a covalent warhead targeting catalytic serine residues (e.g., in thrombin or trypsin-like proteases). Synthesize acyloxymethyl ketone prodrugs and evaluate inhibition kinetics (IC₅₀, kinact/Ki) using fluorogenic substrates. Confirm binding modes via co-crystallization .
Q. How is this compound utilized in hypoxia-targeted drug delivery systems?
- Methodological Answer : The -CF₃ group enhances lipophilicity, improving passive tumor targeting. Conjugate with nitroimidazole derivatives to create hypoxia-responsive prodrugs. Validate release kinetics under low-oxygen conditions (e.g., using HPLC/MS ). Assess efficacy in 3D tumor spheroid models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
